3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid
Description
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(9-13(17)18)11-5-7-12(8-6-11)16-14(19)20-15(2,3)4/h10-12H,5-9H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPQWPKTSULVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC(CC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The process includes the following steps:
Protection of the amine group: The cyclohexylamine is reacted with a protecting group, such as tert-butoxycarbonyl (Boc), to form the Boc-protected amine.
Formation of the butanoic acid derivative: The protected amine is then reacted with a butanoic acid derivative under appropriate conditions to form the desired compound.
Deprotection: The final step involves the removal of the protecting group to yield 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of cyclohexane carboxylic acids exhibit significant anticancer properties. The compound's ability to modulate biological pathways makes it a candidate for further investigation in cancer therapeutics.
- A study demonstrated that certain analogs of cyclohexane derivatives inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
-
Anti-inflammatory Effects :
- Compounds with similar structures have been reported to possess anti-inflammatory properties. The incorporation of the butanoic acid moiety may enhance the compound's interaction with inflammatory pathways, offering potential for treating conditions like arthritis and inflammatory bowel disease.
- In vitro assays showed that related compounds significantly reduced pro-inflammatory cytokine production in macrophages, suggesting a pathway for therapeutic development .
-
Neurological Applications :
- The compound's structural features suggest potential neuroprotective effects. Research into cyclohexane derivatives has highlighted their ability to cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases.
- Preliminary studies have indicated that such compounds can modulate neurotransmitter levels, providing a basis for their use in conditions like Alzheimer's disease .
Pharmacological Insights
-
Receptor Modulation :
- The compound may act as a modulator for various receptors involved in pain and inflammation pathways. Its structural similarity to known receptor ligands suggests potential efficacy in pain management therapies.
- Case studies involving receptor binding assays have shown promising results where cyclohexane derivatives exhibited selective binding to specific receptors, enhancing their pharmacological profile .
-
Bioavailability Improvement :
- Modifications in the molecular structure of carboxylic acids can significantly affect their solubility and bioavailability. The tert-butoxycarbonyl group enhances the stability and absorption of the compound in biological systems, which is crucial for therapeutic applications.
- Studies have reported improved pharmacokinetic profiles for compounds with similar modifications, indicating that this compound could benefit from enhanced delivery mechanisms.
Material Science Applications
-
Polymer Synthesis :
- The compound's functional groups make it a suitable candidate for polymerization processes, potentially leading to the development of new materials with specific mechanical properties.
- Research has shown that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical strength, making them ideal for applications in coatings and composites .
-
Nanotechnology :
- The ability to modify surface properties using cyclohexane derivatives opens avenues in nanotechnology, particularly in drug delivery systems where controlled release is essential.
- Case studies highlight the use of these compounds in creating nanocarriers that improve drug solubility and targeting efficiency .
Mechanism of Action
The mechanism of action of 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid involves its interaction with specific molecular targets and pathways. For example, it is known to inhibit the fatty acid biosynthesis pathway by targeting key enzymes involved in this process. This inhibition can lead to a decrease in the production of fatty acids, which may have therapeutic implications for diseases related to fatty acid metabolism.
Comparison with Similar Compounds
Similar Compounds
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid: Another cyclohexane derivative with similar inhibitory effects on the fatty acid biosynthesis pathway.
Cyclohexylamine derivatives: Compounds with similar structures but different functional groups, which may have varying biological activities.
Uniqueness
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid is unique due to its specific structure, which allows for selective inhibition of the fatty acid biosynthesis pathway. This selectivity makes it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid, a cyclohexane derivative, has garnered attention for its potential biological activities, particularly as an inhibitor in fatty acid biosynthesis pathways. This compound's unique structure contributes to its interaction with various biological systems, making it a subject of interest in medicinal chemistry and biochemistry.
- Molecular Formula : C14H21NO4
- Molecular Weight : 267.325 g/mol
- CAS Number : 2402828-60-6
The primary biological activity of this compound is its role as an inhibitor of fatty acid biosynthesis. It targets specific enzymes involved in the metabolic pathways that synthesize fatty acids, which are crucial for cellular function and energy storage. The inhibition of these pathways can lead to significant effects on cell metabolism and proliferation.
Inhibition of Fatty Acid Biosynthesis
Research indicates that 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid effectively inhibits key enzymes in the fatty acid biosynthesis pathway. This inhibition can disrupt lipid metabolism, which is particularly relevant in the context of metabolic disorders and certain cancers.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Fatty Acid Biosynthesis Inhibition | Inhibits enzymes involved in lipid metabolism | |
| Cellular Metabolism Effects | Alters metabolic pathways affecting cell growth | |
| Potential Therapeutic Applications | Investigated for use in metabolic disorders |
Case Studies
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that treatment with this compound leads to decreased cell viability and proliferation, suggesting its potential as an anti-cancer agent.
- Animal Models : Preliminary studies in rodent models have shown that administration of the compound can lead to alterations in body weight and fat distribution, indicating its influence on metabolic processes.
Applications in Research and Medicine
The compound is being explored for its therapeutic potential in:
- Cancer Treatment : Due to its ability to inhibit fatty acid biosynthesis, it may be effective against tumors that rely heavily on lipid metabolism.
- Metabolic Disorders : Its effects on lipid metabolism make it a candidate for treating conditions such as obesity and diabetes.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves:
Cyclohexylamine Functionalization : Introduce the Boc (tert-butoxycarbonyl) protecting group to the cyclohexylamine moiety under mild basic conditions (e.g., di-tert-butyl dicarbonate in THF with DMAP catalysis) to avoid premature deprotection .
Butanoic Acid Chain Assembly : Utilize Friedel-Crafts acylation or Michael addition strategies to attach the butanoic acid group. For example, maleic anhydride-mediated acylation followed by thioglycolic acid addition (for analogous compounds) can yield intermediates .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) to isolate the product. Optimize pH during aqueous workup to preserve Boc stability.
Advanced: How does the stereochemistry of the cyclohexyl ring affect biological activity, and what analytical methods resolve enantiomeric mixtures?
Answer:
The cyclohexyl ring’s chair or boat conformations influence binding affinity to biological targets (e.g., enzymes or receptors). Enantiomers may exhibit divergent bioactivities due to steric hindrance or hydrogen-bonding variations.
- Chiral Separation : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) and polar organic mobile phases.
- Stereochemical Analysis : Employ -NMR with chiral solvating agents (e.g., Eu(hfc)) or X-ray crystallography to confirm absolute configuration .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- NMR :
- -NMR: Look for cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and Boc methyl groups (δ 1.4 ppm, singlet).
- -NMR: Carboxylic acid carbonyl (δ ~175 ppm) and Boc carbonyl (δ ~155 ppm) .
- IR : Stretching vibrations for carboxylic acid (-COOH, ~2500–3300 cm) and Boc carbonyl (~1690 cm).
- Mass Spectrometry : ESI-MS in negative mode for [M-H] ion to confirm molecular weight.
Advanced: How can computational modeling predict the compound’s conformational dynamics under varying solvent conditions?
Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model solvent effects (e.g., water vs. DMSO) on cyclohexyl ring puckering and Boc group orientation.
- Density Functional Theory (DFT) : Calculate energy barriers for ring-flipping transitions (e.g., B3LYP/6-31G* basis set) .
Basic: What biological activities are reported for structurally analogous butanoic acid derivatives, and how can these guide research?
Answer:
Analogous compounds (e.g., 3-benzoylpropionic acid derivatives) show anti-inflammatory and hypolipidemic activities via PPAR-γ modulation . Researchers should:
- Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorometric assays.
- Evaluate receptor binding via surface plasmon resonance (SPR) or radioligand displacement.
Advanced: What strategies prevent Boc deprotection during synthesis, and how can side reactions be minimized?
Answer:
- Acid Sensitivity : Avoid strong acids (e.g., TFA); use milder alternatives (e.g., HCl in dioxane) for deprotection.
- Temperature Control : Maintain reactions below 25°C to prevent thermal decomposition.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid moisture-induced hydrolysis .
Basic: What safety protocols are essential for handling this compound, given its functional groups?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation of aerosols.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
Advanced: How can discrepancies in bioactivity data between enantiomers be resolved?
Answer:
- Enantioselective Assays : Test isolated R/S forms in cell-based models (e.g., HEK293 cells transfected with target receptors).
- Crystallography : Co-crystallize enantiomers with target proteins to identify binding mode differences .
Basic: What storage conditions ensure compound stability, and how should degradation be monitored?
Answer:
- Storage : -20°C in amber vials under nitrogen. Desiccate to prevent hydrolysis.
- Stability Testing : Periodically analyze via HPLC-UV (λ = 254 nm) to detect degradation products (e.g., free cyclohexylamine) .
Advanced: What in silico tools predict the compound’s pharmacokinetic properties, and how reliable are these models?
Answer:
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
- Validation : Cross-check predictions with in vitro Caco-2 permeability or microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
